BenchChemオンラインストアへようこそ!

Vincamine

Neuroprotection Sodium channel pharmacology Eburnane alkaloids

Select Vincamine for reproducible VGSC pharmacology: IC₅₀ 1.9 μM ([³H]batrachotoxin binding) provides a distinct intermediate-potency window between vinpocetine (0.34 μM) and vincanol (10.7 μM), avoiding vinpocetine's confounding Ca²⁺/PDE activities. Validated analytical standard (≥98% HPLC, [α]²⁰/D +43.0°±2°) for Apocynaceae alkaloid quantification. Well-characterized pharmacokinetics (t½ ~2 h rat, 64% plasma protein binding) support drug delivery research. Established positive control for hypoxia-induced cognitive deficit models.

Molecular Formula C21H26N2O3
Molecular Weight 354.4 g/mol
CAS No. 1617-90-9
Cat. No. B1683053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVincamine
CAS1617-90-9
SynonymsVincamine;  Vinca Minor extract;  periwinkle extract;  Angiopac;  Devincan;  Equipur;  Minorin;  Novicet;  Oxybral;  Perval;  Sostenil;  Tripervan
Molecular FormulaC21H26N2O3
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O
InChIInChI=1S/C21H26N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3/t18-,20+,21+/m1/s1
InChIKeyRXPRRQLKFXBCSJ-GIVPXCGWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 62 mg/L @ 25 °C /Estimated/
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Vincamine (CAS 1617-90-9): Core Physicochemical and Pharmacological Baseline for Research Procurement


Vincamine (CAS 1617-90-9) is a monoterpenoid indole alkaloid derived from Vinca minor leaves, classified as an eburnane-type alkaloid [1]. It exhibits cerebral vasodilatory effects and is used as a peripheral vasodilator to enhance regional cerebral blood flow [2]. Key baseline physicochemical parameters for procurement and analytical reference purposes include a molecular weight of 354.45 g/mol, melting point of 232 °C (decomposition), specific optical rotation [α]²⁰/D of approximately +42° to +44° (c=1, pyridine), and a typical HPLC purity specification of ≥98.0% area [3]. Vincamine contracts excised human cerebrovascular smooth muscle in vitro with an EC₅₀ value of 30 μM .

Vincamine (CAS 1617-90-9): Why Generic Substitution with Other Eburnane Derivatives Fails


While several eburnane-vincamine alkaloids (including vinpocetine, vincanol, vinburnine, vindeburnol, and apovincaminate) share overlapping modulatory effects on brain circulation and neuronal homeostasis, they cannot be simply interchanged in research or therapeutic contexts [1]. Each derivative exhibits distinct quantitative potency profiles across specific molecular targets (e.g., voltage-gated sodium channels, calcium channels), differential bioavailability and brain penetration characteristics, and unique structure-activity relationships that produce divergent pharmacological outcomes [2][3]. Substitution without accounting for these quantifiable differences introduces significant experimental variability and risks invalidating comparative data. The following evidence quantifies vincamine's specific differentiation from its closest analogs to support scientifically informed selection decisions.

Vincamine (CAS 1617-90-9): Product-Specific Quantitative Differentiation Evidence Versus Key Comparators


Vincamine vs. Vinpocetine and Vincanol: Differential Potency in Voltage-Gated Sodium Channel Blockade

Vincamine exhibits intermediate potency as a voltage-gated sodium channel (VGSC) blocker compared to the synthetic derivative vinpocetine and the natural analog vincanol. In a direct head-to-head comparative study, vinpocetine was the most potent, vincamine showed intermediate potency, and vincanol was the least potent across three distinct sodium channel-related assays [1].

Neuroprotection Sodium channel pharmacology Eburnane alkaloids

Vincamine vs. Vinpocetine: Comparative Protective Efficacy in Hypoxia-Induced Cognitive Deficit Model

In a direct head-to-head comparative study using spontaneously hypertensive rats subjected to normobaric hypoxia (6% oxygen) during a two-way active avoidance learning task, vinpocetine demonstrated superior protective efficacy at a lower dose compared to vincamine [1]. Hypoxia decreased conditioned avoidance responses by 50% on day 3 in untreated controls.

Cerebral ischemia Cognitive pharmacology Antihypoxic agents

Vincamine vs. Placebo: Statistically Significant Superiority Across Four Target Variables in Dementia Trial

In a 12-week, double-blind, placebo-controlled clinical trial enrolling 152 patients (142 completers) with primary degenerative dementia (Alzheimer type) and multi-infarct dementia, vincamine demonstrated statistically significant superiority to placebo across all four confirmatory target variables [1].

Dementia Cognitive impairment Randomized controlled trial

Vincamine Base vs. Vincamine Teprosilate Salt Form: Differential Clinical Trial Outcomes in Cerebrovascular Disease

The teprosilate salt form of vincamine (vincamine teprosilate, marketed as Teproside) has been evaluated in a separate randomized controlled trial against placebo in chronic cerebrovascular disease patients, demonstrating improvements in behavioral performance, mnemonic ability, and perceptive-motor activity [1]. This represents a distinct pharmaceutical form from the vincamine base used in the Fischhof dementia trial.

Cerebrovascular disease Salt form comparison Behavioral pharmacology

Vincamine Nanoparticle Formulation: Two-Fold Half-Life Extension and Distribution Volume Increase

Formulation of vincamine in polyalkyl cyanoacrylate nanoparticles produces significant pharmacokinetic differentiation from conventional vincamine formulations. Following intravenous administration, the nanoparticle suspension achieved a two-fold longer elimination half-life and a two-fold larger volume of distribution compared to conventional vincamine solution, while maintaining equivalent total body clearance [1].

Nanoparticle drug delivery Pharmacokinetics Bioavailability enhancement

Vincamine vs. Vinpocetine: Weaker Calcium Antagonist Activity with Distinct Cerebral Selectivity Profile

In a comparative evaluation of calcium antagonist (CA) activity across standard CA compounds and eburnane derivatives, both vinpocetine and vincamine exhibited only weak CA activity. The potency order in rabbit basilar artery preparations was nimodipine > diltiazem > flunarizine = verapamil > vinpocetine > vincamine [1]. Notably, vinpocetine (but not vincamine) demonstrated 6- to 13-fold selectivity for cerebral versus peripheral vascular smooth muscle.

Calcium antagonism Cerebral vasculature Vascular smooth muscle

Vincamine (CAS 1617-90-9): Evidence-Backed Application Scenarios for Scientific and Industrial Use


Analytical Reference Standard for Vinca Alkaloid Quantification and Quality Control

Vincamine (CAS 1617-90-9) serves as a validated analytical reference standard for the identification and quantification of monoterpenoid indole alkaloids in plant extracts from the Apocynaceae family via chromatographic techniques . Commercially available analytical standard grades offer defined purity specifications (≥97.0% to ≥98.0% by HPLC) with documented specific optical rotation values ([α]²⁰/D +43.0°±2°, c=1 in pyridine) and melting point (232 °C dec.), enabling reproducible method development and validation [1]. A patented HPLC method using pure vincamine (99.83% purity, Sigma) with C18 column, acetonitrile-ammonium carbonate mobile phase, and 260 nm detection provides a validated protocol for related substances determination [2]. This application is directly supported by vendor technical specifications and peer-reviewed analytical methodology.

Neuroprotection Research Requiring Intermediate-Potency Voltage-Gated Sodium Channel Blockade

For investigations of voltage-gated sodium channel (VGSC) pharmacology in neuroprotection, vincamine provides an intermediate-potency tool compound distinct from both the high-potency synthetic derivative vinpocetine (IC₅₀ 0.34 μM on [³H]batrachotoxin binding) and the low-potency analog vincanol (IC₅₀ 10.7 μM) . Vincamine's IC₅₀ of 1.9 μM for [³H]batrachotoxin binding, 44.72 μM for whole-cell Na⁺ current blockade, and 26 μM for protection against veratridine-induced cell death in rat cortical cultures defines a reproducible potency window. This intermediate activity profile makes vincamine the preferred selection for studies requiring VGSC blockade without the confounding effects of vinpocetine's additional calcium channel and phosphodiesterase inhibitory activities, or vincanol's weaker efficacy.

In Vivo Pharmacokinetic and Nanoparticle Formulation Studies with Documented Baseline Parameters

Vincamine's well-characterized pharmacokinetic profile in both conventional and nanoparticle formulations supports its use as a model lipophilic compound for drug delivery research. Oral administration (60 mg) in human volunteers produces Cₘₐₓ of 155 ± 82 μg/L (tablets) with Tₘₐₓ of 1.4 ± 0.5 h , while rat studies establish an elimination half-life of approximately 2 h after oral dosing [1]. Critically, nanoparticle encapsulation of vincamine achieves a two-fold extension of half-life and two-fold increase in distribution volume compared to conventional solution [2], providing a quantifiable benchmark for formulation optimization. The compound's approximately 64% plasma protein binding and documented P-glycoprotein interaction [1] further support its utility as a probe substrate for blood-brain barrier transport studies.

Preclinical Cognitive Impairment and Cerebral Ischemia Model Comparator

Vincamine's efficacy in a hypoxia-induced cognitive deficit model provides a validated benchmark for preclinical studies of cerebral ischemia and cognitive impairment. In spontaneously hypertensive rats subjected to 6% O₂ hypoxia, vincamine (20 mg/kg p.o.) prevented hypoxia-induced learning deficits in a two-way active avoidance task . This established efficacy, coupled with the demonstrated superiority of vinpocetine at a 16-fold lower dose (1.25 mg/kg p.o.) in the same model , makes vincamine an essential positive control or comparator compound for evaluating novel cerebroprotective agents. The human clinical evidence from the 12-week double-blind dementia trial demonstrating superiority to placebo across four cognitive and functional endpoints [1] further validates vincamine as a translational research tool for cerebral insufficiency studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vincamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.